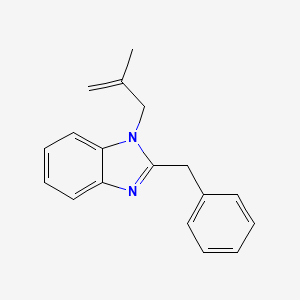

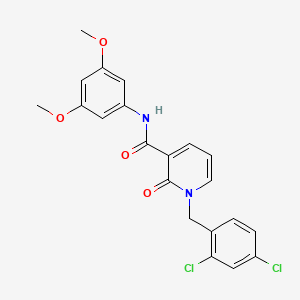

![molecular formula C11H17NO3 B2477350 Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 2169608-88-0](/img/structure/B2477350.png)

Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a chemical compound with the molecular formula C11H17NO3 . It is also known as 3-Oxo-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . The synthesis was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, NMR, HPLC, LC-MS, and UPLC can be used to analyze the structure of this compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.26 . It is a liquid at room temperature . The compound should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Synthesis Methodologies

Efficient Scalable Synthesis Routes : The compound tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can be synthesized through scalable routes. For instance, an enantiomerically pure tert-butyl derivative was synthesized from a commercially available chiral lactone, involving an epimerization/hydrolysis step for purification (Maton et al., 2010).

Synthesis of Piperidine Derivatives : This compound is also utilized in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. Specific reactions include intramolecular nucleophilic opening of the oxirane ring and subsequent reactions with electrophiles to yield various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Synthesis of Bifunctional Compounds : Efficient synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation and novel compound synthesis (Meyers et al., 2009).

Chemical Modifications and Applications

Scaffold for Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provides a new scaffold for preparing substituted piperidines, crucial in medicinal chemistry (Harmsen et al., 2011).

Synthesis of Chiral Penam-3-carboxylic Acid : The compound is used in the synthesis of chiral penam-3-carboxylic acid, a basic skeleton for penicillin-type β-lactams. This synthesis from D-cysteine methyl ester involves several steps including cyclization (Chiba et al., 1989).

Synthesis of Glutamic Acid Analogue : It has been used in the synthesis of a glutamic acid analogue, demonstrating the compound's utility in generating amino acid analogues and peptidomimetics (Hart & Rapoport, 1999).

Molecular Studies and Characterization

- Molecular Structure Analysis : The molecular structure of a derivative, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined via single crystal X-ray diffraction, highlighting the compound's structural significance in crystallography and stereochemistry (Moriguchi et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(13)5-9(7)12/h7,9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEVOEJEWWUZIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)

![[(2,4,5-Trichlorophenyl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2477268.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2477286.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2477287.png)

![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)